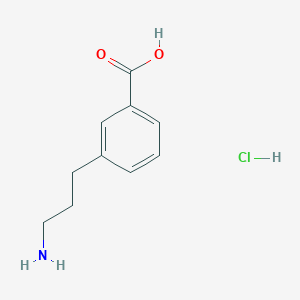

3-(3-Aminopropyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Aminopropyl)benzoic acid (3-APBA) is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 163.19 g/mol and a melting point of 145-148 °C. 3-APBA has been widely studied due to its potential applications in the fields of medicine, chemistry, and biotechnology.

Aplicaciones Científicas De Investigación

Biosynthesis and Bioengineering

Co-culture Engineering in Microbial Biosynthesis 3-(3-Aminopropyl)benzoic acid (3AB) has been recognized as a significant building block for the production of various compounds with biological activities. A study by Zhang and Stephanopoulos (2016) revealed the use of microbial biosynthesis for de novo 3AB production from glucose. Notably, an E. coli-E. coli co-culture system was engineered, enhancing 3AB production 15-fold compared to the mono-culture approach, demonstrating the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Natural Product Biosynthesis

Biosynthesis of AHBA-derived Natural Products 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a multitude of natural products, including ansamycins and mitomycins. Kang, Shen, and Bai (2012) explored the molecular genetics, chemical, and biochemical aspects of the biosynthesis of AHBA-derived products, providing a comprehensive overview of the biosynthetic pathways and their implications (Kang, Shen, & Bai, 2012).

Antibacterial Applications

Synthesis and Antibacterial Activity Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-hydroxy benzoic acid and tested its antibacterial activity. Their research indicates the potential of 3-hydroxy benzoic acid derivatives in developing potent chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Material Sciences

Hybrid Material Construction Yan and Sui (2006) demonstrated the construction of a novel molecular hybrid material with double chemical bonds using a modified benzoic acid molecule. The research highlights the material's strong luminescence and unique microlotus root-like pore morphology, indicating its potential applications in various fields including optoelectronics (Yan & Sui, 2006).

Food Industry Applications

Ionic Liquid-Modified Monolith for Food Additives Wang et al. (2014) developed a novel ionic liquid-modified organic-polymer monolithic capillary column for in-tube solid-phase microextraction of acidic food additives, demonstrating its high extraction efficiency and applicability in analyzing complex samples, like beverages (Wang et al., 2014).

Safety and Hazards

Safety data sheets suggest that 3-(3-Aminopropyl)benzoic acid may cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Mecanismo De Acción

Mode of Action

The exact mode of action of 3-(3-Aminopropyl)benzoic acid is currently unknown due to the lack of specific studies on this compound . This can result in changes to cellular processes and overall physiological responses.

Biochemical Pathways

For instance, they can participate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of secondary metabolites. These metabolites play key roles in plant defense, structural integrity, and other physiological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the pH can influence the ionization state of the compound, which can in turn affect its solubility and ability to cross cell membranes. Temperature can influence the compound’s stability and its interactions with its targets.

Análisis Bioquímico

Biochemical Properties

The role of 3-(3-Aminopropyl)benzoic acid in biochemical reactions is not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in enzymatic reactions or as ligands for protein binding

Cellular Effects

The effects of this compound on cellular processes are not well-documented. It is known that benzoic acid derivatives can influence cell function. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

A novel and abundant metabolite in Acinetobacter baylyi ADP1 has been reported, which is anticipated to participate in an unsuspected metabolic pathway .

Propiedades

IUPAC Name |

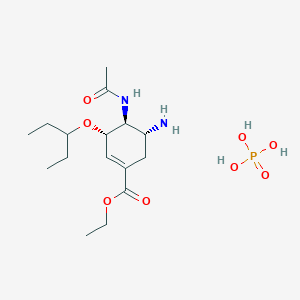

3-(3-aminopropyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-6-2-4-8-3-1-5-9(7-8)10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQSMUQVWLINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)